6-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride
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Overview
Description
6-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4’-piperidine] dihydrochloride is a synthetic compound belonging to the class of benzoxazepines This compound is characterized by its unique spiro structure, which involves a bicyclic system where the benzoxazepine and piperidine rings are fused together The presence of a fluorine atom at the 6th position adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4’-piperidine] dihydrochloride typically involves the cyclization of ortho-hydroxyacetophenone with N-benzylpiperidone . The reaction is carried out under controlled conditions to ensure the formation of the spiro structure. The process may involve the use of catalysts such as copper(I) to facilitate the cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of microwave heating has been explored to enhance reaction rates and efficiency . Additionally, esterification of biologically active salicylanilides with N-protected amino acids has been employed to access benzoxazepine derivatives .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4’-piperidine] dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4’-piperidine] dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Pharmacology: Research is ongoing to explore its effects on various biological targets and pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4’-piperidine] dihydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,5-benzoxazepine: Another benzoxazepine derivative with similar structural features but lacking the spiro configuration.
4,5-Dihydro-3H-spiro[1,5-benzoxazepine-2,4’-piperidine]: A non-fluorinated analog of the compound .
Uniqueness
6-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4’-piperidine] dihydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The spiro structure also contributes to its distinct properties compared to other benzoxazepine derivatives .
Properties
IUPAC Name |
6-fluorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine];dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O.2ClH/c14-10-2-1-3-11-12(10)16-9-6-13(17-11)4-7-15-8-5-13;;/h1-3,15-16H,4-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEFXJCFXFNWHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCNC3=C(O2)C=CC=C3F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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